molecular formula C7H7N5 B2961689 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine CAS No. 1307174-81-7

1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2961689
CAS No.: 1307174-81-7
M. Wt: 161.168
InChI Key: WEKRISLAKIQYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine (CAS 1307174-81-7) is a nitrogen-rich heterocyclic compound with the molecular formula C7H7N5 and a molecular weight of 161.16 g/mol . This synthetically important building block is characterized by its nearly coplanar structure, where the pyridine and 1,2,4-triazole rings are almost parallel, forming a dihedral angle of only 5.58° . In solid-state, the molecules form a stable two-dimensional network through intermolecular N—H···N hydrogen bonds . This compound serves as a valuable synthon for constructing fused heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyridines, which are of significant interest in medicinal chemistry . These core structures are found in several well-known drugs and are frequently investigated for diverse pharmacological activities. Furthermore, this compound and its derivatives have been widely used as ligands in coordination chemistry, forming stable complexes with various metal ions like Cu(II) . This makes it a versatile precursor for developing new materials and catalysts. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-pyridin-2-yl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-3-1-2-4-9-6/h1-5H,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKRISLAKIQYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307174-81-7
Record name 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: It is utilized in the development of new materials and catalysts, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the pathogen's survival.

Comparison with Similar Compounds

Key Observations :

  • Aromatic substituents like fluorobenzyl enhance electronic interactions in biological targets .
  • Nitrogen Content : Derivatives with tetrazole or azido groups (e.g., 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine) exhibit higher nitrogen content (>80%), making them suitable for gas-generating applications .

Anticancer Activity

  • Mn(II) Complex with N-(3-Chlorobenzylidene)-1H-1,2,4-triazol-3-amine : This complex induces G0/G1 cell cycle arrest, mitochondrial dysfunction, and ROS overproduction in cancer cells . The chlorobenzylidene group enhances metal-binding affinity and cytotoxicity.
  • The dichlorophenyl group improves receptor binding specificity .

Biological Activity

1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure

The molecular formula of this compound is C7H7N5. Its structure features a pyridine ring bonded to a 1,2,4-triazole moiety, which is critical for its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. For instance:

  • Efficacy Against Candida Species : A study demonstrated that derivatives of 1,2,4-triazole exhibited significant antifungal activity against various Candida species. Compounds with similar structures showed minimum inhibitory concentrations (MIC) as low as 0.0156 µg/mL against Candida albicans, outperforming fluconazole .
CompoundTarget OrganismMIC (µg/mL)
Compound 1Candida albicans0.0156
Compound 2Rhodotorula mucilaginosa≤ 25
FluconazoleCandida albicans0.25

The structure-activity relationship indicated that modifications at the triazole ring significantly influenced antifungal potency.

Antibacterial Activity

The antibacterial properties of triazoles have also been extensively studied:

  • Broad Spectrum Activity : Compounds derived from triazoles demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions on the triazole ring showed MIC values ranging from 0.125 to 8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus0.125
Compound BE. coli2.96
Compound CPseudomonas aeruginosa8

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies:

  • Inhibition of Cancer Cell Proliferation : Certain derivatives have shown promising results in inhibiting the proliferation of cancer cells. For instance, compounds containing a triazole scaffold exhibited cytotoxicity against various cancer cell lines with IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds:

  • Pyridine Substitution : The presence of a pyridine ring enhances the interaction with biological targets.
  • Triazole Ring Modifications : Substituents on the triazole ring can modulate both potency and selectivity against different pathogens.
  • Hybrid Compounds : The combination of triazoles with other pharmacophores has led to compounds with improved efficacy and reduced resistance profiles .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Case Study 1 : A study synthesized N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivatives and tested them against various fungal strains. Results indicated enhanced efficacy compared to standard antifungals like fluconazole .
  • Case Study 2 : Research on quinolone-triazole hybrids revealed significant antibacterial activity against multi-drug resistant strains, showcasing the potential of hybridization in drug design .

Q & A

Basic: What are the standard synthetic routes for 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine, and how are intermediates characterized?

Methodological Answer:
A common approach involves S-alkylation of precursor triazole derivatives with pyridinyl halides in alkaline media at room temperature, followed by purification via column chromatography . Key intermediates are characterized using 1H-NMR and 13C-NMR to confirm regioselectivity and structural integrity. For example, the pyridine ring’s proton signals typically appear as doublets in the aromatic region (δ 7.5–8.5 ppm), while triazole NH protons resonate near δ 8.0–9.0 ppm . Mass spectrometry (HRMS) is used to validate molecular weights.

Advanced: How can tautomerism in this compound impact crystallographic analysis?

Methodological Answer:
Tautomerism between 1,2,4-triazole-3-amine and 1,2,4-triazole-5-amine forms can lead to co-crystallization of both tautomers, as observed in structurally similar compounds . X-ray crystallography reveals planar triazole rings with dihedral angles between pyridine and triazole planes (e.g., 2.3° deviation in 3-pyridin-2-yl-1,2,4-triazol-5-amine) . Researchers must perform Hirshfeld surface analysis and DFT calculations to distinguish tautomeric contributions and refine crystallographic models.

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C-NMR : Assigns proton environments (e.g., pyridine vs. triazole protons) and confirms substitution patterns.
  • FT-IR : Identifies NH stretching (~3300 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
  • UV-Vis : Detects π→π* transitions in the pyridine-triazole system (λmax ~260–280 nm) .
  • Single-crystal X-ray diffraction : Resolves bond lengths and angles, critical for distinguishing tautomers .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from tautomer-dependent binding or solvent effects. Strategies include:

  • Docking studies to compare tautomer binding affinities with target proteins.
  • Solvent screening (DMSO, water, ethanol) to assess stability and tautomer distribution via NMR .
  • Dose-response assays under controlled pH and temperature to isolate active tautomers .

Basic: What experimental design principles optimize the synthesis of this compound?

Methodological Answer:
Use statistical Design of Experiments (DoE) to minimize trial-and-error:

  • Factorial designs identify critical parameters (e.g., reaction time, base concentration).
  • Response Surface Methodology (RSM) optimizes yield and purity .
    Example: A 2^3 factorial design for S-alkylation reactions might vary temperature (RT vs. 50°C), solvent (DMF vs. THF), and base (KOH vs. NaOH) to maximize regioselectivity .

Advanced: How can computational methods predict reaction pathways for functionalizing this compound?

Methodological Answer:
Density Functional Theory (DFT) calculates transition-state energies for reactions like sulfonation or halogenation. For example:

  • Reaction path searches using Gaussian09 with B3LYP/6-31G(d) basis sets model substituent effects on regiochemistry.
  • NBO analysis predicts charge distribution, guiding electrophilic/nucleophilic attack sites .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .
  • Byproduct formation : Monitor via HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to detect unreacted pyridinyl halides.
  • Safety : NH2 groups may decompose exothermically; use calorimetry (DSC/TGA) to assess thermal stability .

Advanced: How does the pyridine-triazole conjugation influence electronic properties?

Methodological Answer:
The pyridine’s electron-withdrawing effect stabilizes the triazole’s π-system, increasing planarity and conjugation. Cyclic Voltammetry reveals redox peaks at ~-1.2 V (pyridine reduction) and ~+1.5 V (triazole oxidation). TD-DFT simulations correlate HOMO-LUMO gaps (~4.5 eV) with UV-Vis absorption bands .

Basic: How to evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • HPLC-MS monitors degradation products (e.g., triazole ring oxidation to carbonyls) .
  • Karl Fischer titration quantifies hygroscopicity, critical for solid-state stability .

Advanced: What strategies mitigate tautomer-induced variability in pharmacological assays?

Methodological Answer:

  • Tautomer locking : Introduce substituents (e.g., methyl groups) to stabilize one tautomer.
  • Isotopic labeling : Synthesize 15N-labeled analogs to track tautomer ratios via NMR .
  • Co-crystallization with proteins : Resolve binding modes via X-ray crystallography (e.g., PDB ligand studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.